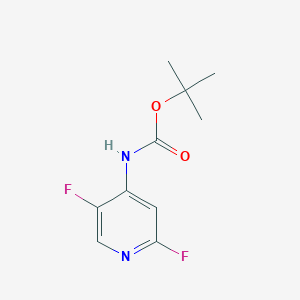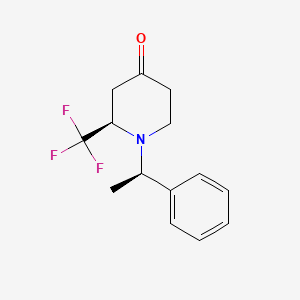
(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is a compound belonging to the class of piperidin-4-ones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a piperidine ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can be achieved through several synthetic routes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance binding affinity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one include other piperidin-4-ones with different substituents. For example:
®-1-Phenylethylpiperidin-4-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
2-(Trifluoromethyl)piperidin-4-one: Lacks the phenylethyl group, affecting its binding affinity and specificity.
N-Substituted piperidin-4-ones: Variations in the N-substituent can lead to different pharmacological profiles and applications.
The uniqueness of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16F3NO |
|---|---|
Molekulargewicht |
271.28 g/mol |
IUPAC-Name |
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13-/m1/s1 |
InChI-Schlüssel |
BNEZODBTTXFCRN-ZWNOBZJWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@@H]2C(F)(F)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


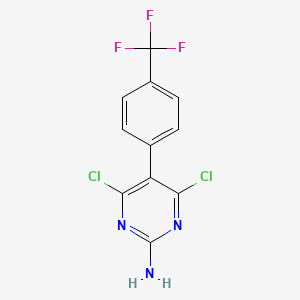
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
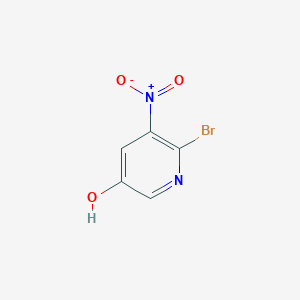
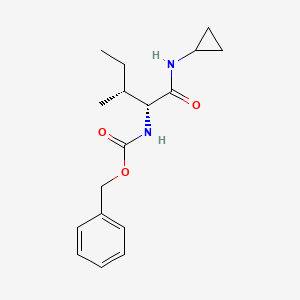

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)

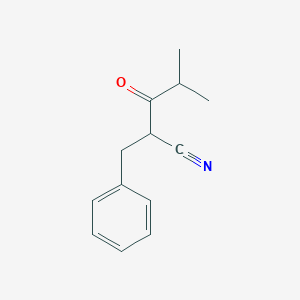
![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
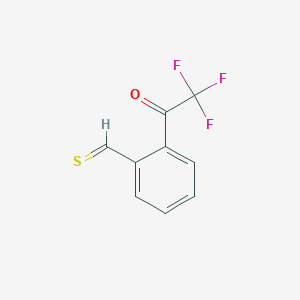
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
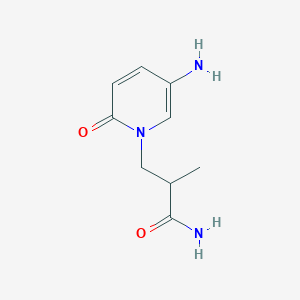
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
